molecular formula C10H16O3 B1296283 Ethyl 2-oxocycloheptanecarboxylate CAS No. 774-05-0

Ethyl 2-oxocycloheptanecarboxylate

Cat. No.: B1296283
CAS No.: 774-05-0
M. Wt: 184.23 g/mol
InChI Key: MKRBAWHVHOVBOQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxocycloheptanecarboxylate is an organic compound with the molecular formula C10H16O3. It is characterized by a seven-membered ring structure containing both a ketone (C=O) and an ester (COO) functional group . This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocycloheptanecarboxylate can be synthesized through several methods. One common method involves the reaction of cycloheptanone with diethyl oxalate in the presence of sodium ethoxide. The reaction is typically carried out in ethanol at temperatures ranging from -5°C to 25°C for about 5 hours . The mixture is then acidified, filtered, and purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are essential due to the flammable nature of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxocycloheptanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Ethyl 2-oxocycloheptanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxocycloheptanecarboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biochemical pathways and enzyme activities. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack .

Properties

IUPAC Name

ethyl 2-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRBAWHVHOVBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299499
Record name ethyl 2-oxocycloheptanecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20299499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-05-0
Record name 774-05-0
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Record name ethyl 2-oxocycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxocycloheptane-1-carboxylate
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